

"Deadamantane N-5-(S)-Hexanamide AKB48" synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Deadamantane N-5-(S)Hexanamide AKB48

Cat. No.:

B1160334

Get Quote

Technical Guide: Synthesis and Characterization of APINACA (AKB48)

A Note on Nomenclature: The compound requested, "Deadamantane N-5-(S)-Hexanamide AKB48," appears to be based on a misinterpretation of the common name and chemical structure. The correct chemical name for the synthetic cannabinoid commonly known as AKB48 is N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, also referred to as APINACA. This guide will focus on the synthesis and characterization of this well-documented compound.

Introduction

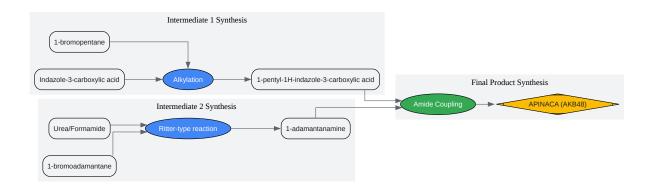
APINACA (AKB48) is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1] It was first identified in Japan in 2012 as an ingredient in synthetic cannabis smoking blends.[1] Structurally, it features an indazole core linked to an adamantyl group via a carboxamide bridge, with a pentyl chain attached to the indazole nitrogen. This guide provides a detailed overview of its synthesis, characterization, and the signaling pathways it modulates, intended for researchers, scientists, and drug development professionals.

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)



The synthesis of APINACA is a multi-step process that involves the preparation of two key intermediates: 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanamine. These intermediates are then coupled to form the final product.

Synthesis Workflow



Click to download full resolution via product page

Caption: General workflow for the synthesis of APINACA (AKB48).

Experimental Protocols

2.2.1. Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid

This procedure involves the N-alkylation of 1H-indazole-3-carboxylic acid.

- Materials: 1H-indazole-3-carboxylic acid, 1-bromopentane, Sodium Hydride (NaH),
 Dimethylformamide (DMF).
- Procedure:



- Dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF.
- Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add 1-bromopentane dropwise and stir the reaction mixture at room temperature overnight.
- Quench the reaction with water and acidify with HCl.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

2.2.2. Synthesis of 1-adamantanamine

This can be achieved via a Ritter-type reaction from 1-bromoadamantane.

- Materials: 1-bromoadamantane, Urea or Formamide, Sulfuric acid.
- Procedure:
 - Add 1-bromoadamantane to a stirred solution of urea or formamide in concentrated sulfuric acid.
 - Heat the mixture and monitor the reaction by TLC.
 - After completion, pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).
 - Extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-adamantanamine.

2.2.3. Amide Coupling to form APINACA (AKB48)



This final step involves the formation of an amide bond between the carboxyl group of the indazole intermediate and the amino group of 1-adamantanamine.

- Materials: 1-pentyl-1H-indazole-3-carboxylic acid, 1-adamantanamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt),
 Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or DMF.
- Procedure:
 - To a solution of 1-pentyl-1H-indazole-3-carboxylic acid in DCM or DMF, add EDC and HOBt.
 - Stir the mixture at room temperature for 30 minutes.
 - Add 1-adamantanamine and DIPEA to the reaction mixture.
 - Continue stirring at room temperature overnight.
 - Dilute the reaction mixture with water and extract with DCM.
 - Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude APINACA by column chromatography or recrystallization.

Characterization of APINACA (AKB48)

The structure and purity of the synthesized APINACA should be confirmed by various analytical techniques.

Data Presentation

Table 1: Spectroscopic Data for APINACA (AKB48)



Technique	Data	Reference
¹H NMR (CDCl₃, 400 MHz)	δ 8.28 (d, J=8.2 Hz, 1H), 7.50-7.40 (m, 2H), 7.29-7.23 (m, 1H), 6.25 (s, 1H), 4.49 (t, J=7.2 Hz, 2H), 2.18 (s, 3H), 2.15 (s, 6H), 1.98-1.88 (m, 2H), 1.75 (s, 6H), 1.40-1.30 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)	[2]
¹³ C NMR (CDCl₃, 100 MHz)	δ 164.5, 140.5, 139.8, 126.9, 122.9, 121.8, 121.2, 109.8, 52.3, 49.3, 41.8, 36.3, 29.8, 29.5, 29.2, 22.4, 14.0	[2]
Mass Spectrometry (EI)	m/z (%): 365 (M+, 25), 322 (10), 294 (15), 215 (100), 145 (40), 135 (85)	[2][3]

Table 2: Chromatographic Data for APINACA (AKB48)

Technique	Conditions	Expected Result
HPLC	C18 column, mobile phase gradient of acetonitrile and water with formic acid.	A single major peak corresponding to APINACA.
GC-MS	Capillary column (e.g., HP-5MS), temperature programming.	A characteristic retention time and mass spectrum.

Experimental Protocols for Characterization

• Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

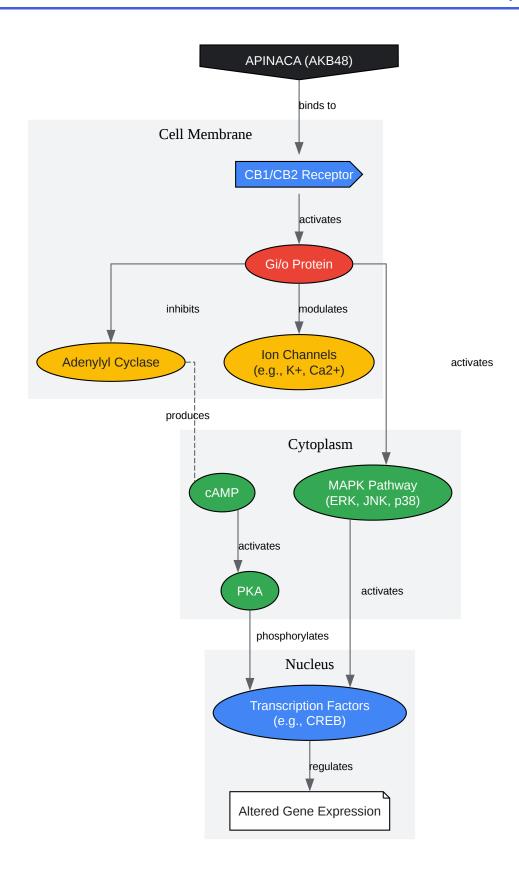


- Mass Spectrometry (MS): For GC-MS, dissolve the sample in a volatile solvent like methanol
 or dichloromethane and inject it into the GC-MS system. For LC-MS, dissolve the sample in
 the mobile phase and analyze using an appropriate gradient.
- High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of APINACA
 in a suitable solvent (e.g., methanol). Develop a suitable gradient method using a C18
 column with a mobile phase consisting of acetonitrile and water (often with a modifier like
 formic acid).

Cannabinoid Receptor Signaling Pathway

APINACA exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[4][5][6]





Click to download full resolution via product page

Caption: Simplified signaling pathway of cannabinoid receptors upon activation by APINACA.



Activation of CB1/CB2 receptors by APINACA leads to the dissociation of the associated Gi/o protein into its α and βγ subunits.[7][8] The Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5][6] The βγ subunits can directly modulate ion channels, leading to the inhibition of calcium channels and activation of potassium channels.[5] Furthermore, G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and cellular processes like cell growth, differentiation, and apoptosis.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. APINACA Wikipedia [en.wikipedia.org]
- 2. fimmg.bari.it [fimmg.bari.it]
- 3. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction Madame Curie Bioscience Database -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Deadamantane N-5-(S)-Hexanamide AKB48" synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1160334#deadamantane-n-5-s-hexanamide-akb48synthesis-and-characterization]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com